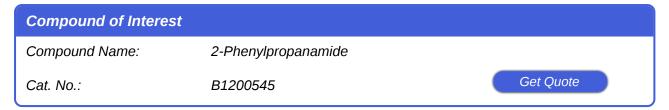


An In-depth Technical Guide to the Chemical Properties of 2-Phenylpropanamide

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For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the chemical properties, synthesis, and reactivity of **2-phenylpropanamide** (also known as hydratropamide). The information is intended to support research and development activities in the fields of organic chemistry, medicinal chemistry, and materials science.

Chemical and Physical Properties

2-Phenylpropanamide is an amide derivative of 2-phenylpropanoic acid. Its molecular structure consists of a phenyl group attached to the alpha-carbon of a propanamide backbone. [1]

Table 1: General and Physical Properties of 2-Phenylpropanamide



Property	Value	Source(s)	
IUPAC Name	2-phenylpropanamide	[2]	
Synonyms	(RS)-2-Phenylpropionamide, Hydratropamide	[2]	
CAS Number	1125-70-8	[2]	
Molecular Formula	C ₉ H ₁₁ NO	[2]	
Molecular Weight	149.19 g/mol	[2]	
Melting Point	84–86 °C	[1]	
Appearance	Solid	[3]	

Table 2: Computed Molecular Properties of 2-Phenylpropanamide

Property	Value	Source(s)
XLogP3-AA	1.3	[2]
Hydrogen Bond Donor Count	1	[2]
Hydrogen Bond Acceptor Count	1	[2]
Rotatable Bond Count	2	[2]
Exact Mass	149.084063974 Da	[2]
Topological Polar Surface Area	43.1 Ų	[2]
Complexity	138	[2]

Spectroscopic Data

Spectroscopic data is crucial for the identification and characterization of **2-phenylpropanamide**.

Table 3: ¹H NMR Spectral Data of **2-Phenylpropanamide**



Solvent: CDCl3

Chemical Shift (δ)	Multiplicity	Integration	Assignment	Coupling Constant (J)	Source(s)
7.30–7.20 ppm	Multiplet (m)	5H	Aromatic protons	-	[1]
3.52 ppm	Quartet (q)	1H	СН	7.2 Hz	[1]
1.44 ppm	Doublet (d)	3H	СН₃	6.9 Hz	[1]

Synthesis of 2-Phenylpropanamide: Experimental Protocols

Several synthetic routes have been established for the preparation of **2-phenylpropanamide**. The choice of method may depend on the desired yield, purity, and available starting materials.

This method involves the conversion of the carboxylic acid to an acid chloride, followed by amination.

- Experimental Protocol:
 - 2-phenylpropanoic acid is treated with thionyl chloride (SOCl₂) to form the corresponding acyl chloride.
 - The resulting acyl chloride is then reacted with aqueous ammonia (NH₃) to yield 2phenylpropanamide.
 - The product can be purified by recrystallization.
 - Yield: 84%[1]

A direct reaction between a commercially available acyl chloride and ammonia.

Experimental Protocol:



- Phenylacetyl chloride is dissolved in an anhydrous solvent such as tetrahydrofuran (THF)
 or dichloromethane.
- The solution is cooled to 0–25°C.
- An excess (2–3 equivalents) of ammonia is introduced to the reaction mixture.
- The reaction is stirred until completion, and the product is isolated and purified by recrystallization.
- Yield: 70–85%[1]

A modern approach utilizing a nickel catalyst for C-C bond formation.

- Experimental Protocol:
 - A mixture of an arylboronic acid and 2-bromopropanamide is prepared.
 - A nickel catalyst is added to the mixture.
 - The reaction is carried out under appropriate solvent and temperature conditions.
 - Yield: 75%[1]

This method requires careful control to prevent over-hydrolysis to the carboxylic acid.

- Experimental Protocol:
 - 2-Phenylpropanenitrile is heated with 50% v/v sulfuric acid at 60–80°C.
 - The reaction is monitored and stopped after 4–6 hours.
 - The product is isolated and purified, often requiring column chromatography to remove the carboxylic acid byproduct.
 - Yield: 50–60%[1]

Chemical Reactivity and Transformations



- **2-Phenylpropanamide** undergoes several types of chemical reactions, making it a versatile intermediate in organic synthesis.
- Reduction: The amide group can be reduced to a primary amine. The choice of reducing agent is critical for selectivity.
 - Using LiAlH₄ in ether: This reagent selectively reduces the amide to 2-phenylpropanamine without affecting the phenyl ring.[4][5][6]
 - Using excess H₂ with Pd/C: This method is less selective and will reduce both the amide and the aromatic ring, yielding 2-cyclohexylpropanamine.[5][6]
- Oxidation: 2-Phenylpropanamide can be oxidized to form the corresponding carboxylic acid, 2-phenylpropanoic acid.[1]
- Hofmann Rearrangement: Treatment with bromine in an aqueous solution of sodium hydroxide results in the formation of 1-phenylethanamine, an amine with one less carbon atom.[7]
- Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the amide nitrogen.[1]

Figure 1: Key chemical transformations of **2-phenylpropanamide**.

Pharmacological Relevance and Applications

2-Phenylpropanamide serves as a structural scaffold for the development of modulators for G protein-coupled receptors (GPCRs) such as GPR88 and CXCR2.[1] Its derivatives are of interest in drug discovery programs targeting various therapeutic areas.

Safety and Handling

According to the Globally Harmonized System of Classification and Labelling of Chemicals (GHS), **2-phenylpropanamide** is classified as a substance that causes skin irritation (H315) and serious eye irritation (H319).[2] Appropriate personal protective equipment (PPE), including gloves and safety glasses, should be worn when handling this compound. Work should be conducted in a well-ventilated area or a fume hood.



This technical guide provides a summary of the known chemical properties and reactivity of **2-phenylpropanamide** based on available literature. Researchers should consult the primary references for more detailed information.

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